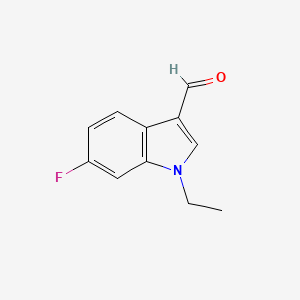
1-Ethyl-6-fluoroindole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6-fluoroindole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the ethyl group at the first position and the fluoro group at the sixth position of the indole ring, along with the carbaldehyde group at the third position, makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
1-Ethyl-6-fluoroindole-3-carbaldehyde can be synthesized through several methods. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 6-fluoro-1-ethylphenylhydrazine and an appropriate aldehyde.
Another method involves the direct functionalization of an existing indole ring. For example, 1-ethylindole can be selectively fluorinated at the sixth position using a fluorinating agent such as Selectfluor. The resulting 1-ethyl-6-fluoroindole can then be oxidized to introduce the carbaldehyde group at the third position using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the synthetic routes mentioned above. The choice of method would depend on factors such as cost, availability of starting materials, and the desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the reaction conditions and improve yield.
化学反应分析
Types of Reactions
1-Ethyl-6-fluoroindole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluoro group with an amino group using ammonia or an amine.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), manganese dioxide (MnO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia, primary or secondary amines.
Condensation: Hydrazines, primary amines.
Major Products Formed
Oxidation: 1-Ethyl-6-fluoroindole-3-carboxylic acid.
Reduction: 1-Ethyl-6-fluoroindole-3-methanol.
Substitution: 1-Ethyl-6-aminoindole-3-carbaldehyde.
Condensation: 1-Ethyl-6-fluoroindole-3-imine or 1-ethyl-6-fluoroindole-3-hydrazone.
科学研究应用
1-Ethyl-6-fluoroindole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds. It is used in multicomponent reactions to generate diverse molecular structures.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1-ethyl-6-fluoroindole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of protein function.
相似化合物的比较
Similar Compounds
1-Ethylindole-3-carbaldehyde: Lacks the fluoro group, which may result in different biological activities and reactivity.
6-Fluoroindole-3-carbaldehyde: Lacks the ethyl group, which may affect its solubility and interaction with molecular targets.
1-Methyl-6-fluoroindole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which may influence its chemical and biological properties.
Uniqueness
1-Ethyl-6-fluoroindole-3-carbaldehyde is unique due to the combination of the ethyl group, fluoro group, and carbaldehyde group on the indole ring. This specific arrangement of substituents can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C11H10FNO |
|---|---|
分子量 |
191.20 g/mol |
IUPAC 名称 |
1-ethyl-6-fluoroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-4-3-9(12)5-11(10)13/h3-7H,2H2,1H3 |
InChI 键 |
IEHPHPXIRRVGGM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C2=C1C=C(C=C2)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)

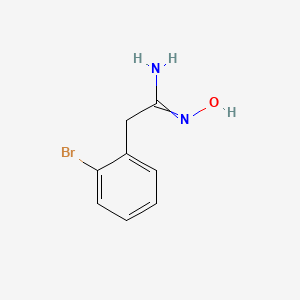

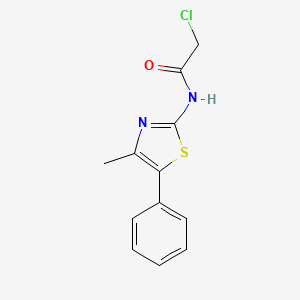

![(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide](/img/structure/B12436507.png)
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12436514.png)

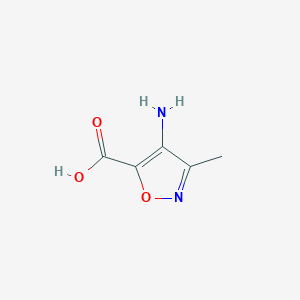
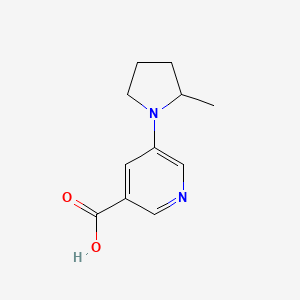
![1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
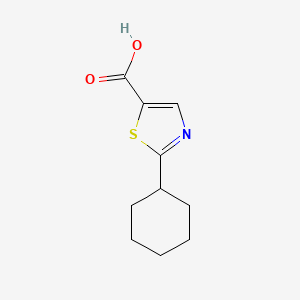
![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)
